molecular formula C9H10BrClN2O2S B11818264 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B11818264
M. Wt: 325.61 g/mol
InChI Key: DQUHOJZFMJMHMC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-chloropyridine.

    Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction. This involves reacting 3-bromo-4-chloropyridine with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation and Reduction Products: These reactions can yield different functionalized pyridine derivatives.

Scientific Research Applications

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for drug discovery.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance the binding affinity of the compound to its target, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C9H10BrClN2O2S

Molecular Weight

325.61 g/mol

IUPAC Name

3-bromo-4-chloro-5-pyrrolidin-1-ylsulfonylpyridine

InChI

InChI=1S/C9H10BrClN2O2S/c10-7-5-12-6-8(9(7)11)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2

InChI Key

DQUHOJZFMJMHMC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2Cl)Br

Origin of Product

United States

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